Ustiloxin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

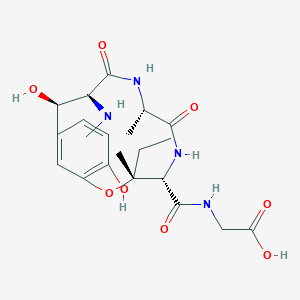

Ustiloxin F is a toxic cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which causes rice false smut disease . This compound is part of the ustiloxin family, which includes several other related compounds such as ustiloxin A, B, C, D, and G . Ustiloxins are known for their antimitotic activity, which means they inhibit cell division by disrupting microtubule assembly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ustiloxin F involves complex organic reactions. The total synthesis of this compound has been achieved through a series of steps, including the formation of a 13-membered cyclic core structure with a chiral tertiary alkyl-aryl ether linkage . The synthetic route typically involves the use of ethynyl aziridine ring-opening reactions and macrolactamization strategies .

Industrial Production Methods: the compound can be isolated from rice false smut balls, which are fungal colonies in rice florets . The extraction process involves macroporous resin column chromatography and high-speed countercurrent chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: Ustiloxin F unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind essentiell für die Modifizierung der Verbindung für verschiedene Anwendungen und die Untersuchung ihrer Eigenschaften.

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ustiloxin F is classified as a mitotic heterocyclic peptide, characterized by a complex structure that includes multiple rings and an ether linkage. Its molecular formula and specific stereochemistry contribute to its biological activity, particularly its ability to inhibit tubulin polymerization, which is crucial for cell division.

Anticancer Research

Mechanism of Action:

this compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is vital in cancer treatment as it can prevent cancer cells from successfully dividing and proliferating.

Case Studies:

- A study demonstrated that this compound and its analogues effectively inhibit tubulin polymerization, providing insights into their structure-activity relationship (SAR). Variations at specific positions on the molecule were found to influence their potency as inhibitors .

- Another research effort focused on synthesizing various analogues of this compound to explore their efficacy in cancer chemotherapy. The results indicated that modifications at the C-6 position could be tolerated without significantly diminishing activity, suggesting potential pathways for drug development .

Agricultural Applications

Fungal Pathogen Management:

this compound is also relevant in agriculture, particularly in managing fungal diseases affecting crops like rice. The compound's antifungal properties can be harnessed to develop biopesticides.

Natural Contamination Studies:

Recent studies have examined the natural contamination levels of Ustiloxins in rice crops, linking climatic conditions to their prevalence. This research is essential for understanding the risks associated with consuming contaminated rice and developing strategies for mitigation .

Synthesis and Development

Synthetic Approaches:

The total synthesis of this compound has been a subject of significant interest, with researchers developing concise synthetic routes that allow for the production of this compound and its analogues. These synthetic efforts not only facilitate research into its biological properties but also enable the exploration of new derivatives with enhanced activity .

Research Findings:

- The synthesis methods have evolved significantly, allowing for better yields and purities of this compound. The methodologies developed are crucial for producing sufficient quantities for extensive biological testing .

- The exploration of various analogues has provided valuable data on how structural changes impact biological activity, paving the way for future drug development initiatives aimed at cancer treatment .

Wirkmechanismus

Ustiloxin F exerts its effects by inhibiting microtubule assembly, which is crucial for cell division . The compound binds to tubulin, a protein that forms microtubules, and prevents its polymerization . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) .

Vergleich Mit ähnlichen Verbindungen

Ustiloxin A: Contains a circularized tetrapeptide with the composition of Tyr-Val-Ile-Gly.

Ustiloxin B: Contains the circularized peptide of Tyr-Ala-Ile-Gly.

Ustiloxin C, D, and G: Other members of the ustiloxin family with similar structures and biological activities.

Uniqueness of Ustiloxin F: this compound is unique due to its specific structure and the presence of a thionyl group in its side chain, which contributes to its inhibitory activity . This structural feature distinguishes it from other ustiloxins and enhances its antimitotic properties .

Eigenschaften

Molekularformel |

C21H30N4O8 |

|---|---|

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H30N4O8/c1-5-21(3)17(20(32)23-9-14(27)28)25-18(30)10(2)24-19(31)15(22-4)16(29)11-6-7-12(26)13(8-11)33-21/h6-8,10,15-17,22,26,29H,5,9H2,1-4H3,(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t10-,15-,16+,17+,21+/m0/s1 |

InChI-Schlüssel |

XAJYTGHEDODUTC-KILRJQPKSA-N |

Isomerische SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Kanonische SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Synonyme |

ustiloxin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.